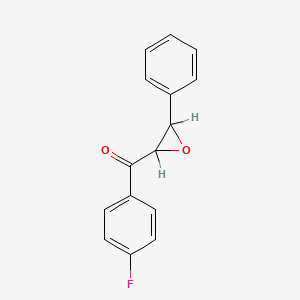

2-(4-Fluorobenzoyl)-3-phenyloxirane

Description

2-(4-Fluorobenzoyl)-3-phenyloxirane is an epoxide derivative characterized by a three-membered oxirane ring substituted with a 4-fluorobenzoyl group at position 2 and a phenyl group at position 3. The 4-fluorobenzoyl moiety introduces electron-withdrawing properties due to the fluorine atom, which may influence the compound’s reactivity and biological activity.

Properties

IUPAC Name |

(4-fluorophenyl)-(3-phenyloxiran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO2/c16-12-8-6-10(7-9-12)13(17)15-14(18-15)11-4-2-1-3-5-11/h1-9,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUCGUZYMJDQMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzoyl)-3-phenyloxirane typically involves the reaction of 4-fluorobenzoyl chloride with phenylacetaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding epoxide. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Fluorobenzoyl)-3-phenyloxirane may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzoyl)-3-phenyloxirane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or alkanes, depending on the reagents used.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include fluorinated ketones, alcohols, and substituted aromatic compounds, which can be further utilized in various chemical syntheses.

Scientific Research Applications

2-(4-Fluorobenzoyl)-3-phenyloxirane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as hydrophobic coatings and electronic materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzoyl)-3-phenyloxirane involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Oxirane Derivatives

Key Observations:

- Reactivity : The bromomethyl substituent in rac-(2R,3S)-2-(bromomethyl)-3-phenyloxirane facilitates nucleophilic substitution reactions, whereas the fluorobenzoyl group may stabilize transition states in ring-opening reactions.

- Steric Considerations : The bulky phenyl group at position 3 is common across all compounds, but the substituent at position 2 varies significantly, affecting steric accessibility.

Biological Activity

2-(4-Fluorobenzoyl)-3-phenyloxirane is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : 2-(4-Fluorobenzoyl)-3-phenyloxirane

- CAS Number : 51477-11-3

- Molecular Formula : C15H13F O2

- Molecular Weight : 244.26 g/mol

The biological activity of 2-(4-Fluorobenzoyl)-3-phenyloxirane can be attributed to its interaction with various molecular targets, primarily enzymes and receptors involved in cellular processes. The presence of the fluorobenzoyl group enhances its binding affinity, which may lead to the modulation of pathways associated with oxidative stress and cell proliferation.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals, thereby reducing oxidative stress in cellular environments. A study demonstrated that it could decrease levels of malondialdehyde (MDA), a marker of oxidative damage, in vitro.

Antimicrobial Effects

The antimicrobial potential of 2-(4-Fluorobenzoyl)-3-phenyloxirane has been evaluated against various bacterial strains. It showed promising results, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests its potential as a therapeutic agent for bacterial infections.

Anticancer Potential

Preliminary studies on cancer cell lines, particularly MCF-7 breast cancer cells, revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.

Data Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of DPPH radicals | |

| Antimicrobial | Inhibition of Staphylococcus aureus growth | |

| Anticancer | Induction of apoptosis in breast cancer cells | |

| Enzyme Inhibition | Inhibition of acetylcholinesterase |

Case Studies and Research Findings

- Antioxidant Studies : A comparative study evaluated several coumarins, including 2-(4-Fluorobenzoyl)-3-phenyloxirane, demonstrating its capability to significantly reduce oxidative stress markers in vitro.

- Antimicrobial Research : In an experimental setup against common pathogens, this compound exhibited MIC values that suggest efficacy similar to established antibiotics, indicating its potential utility in treating bacterial infections.

- Cancer Cell Line Studies : Research involving MCF-7 breast cancer cells indicated that treatment with 2-(4-Fluorobenzoyl)-3-phenyloxirane led to increased markers of apoptosis and reduced cell viability, supporting its role as a candidate for anticancer drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.